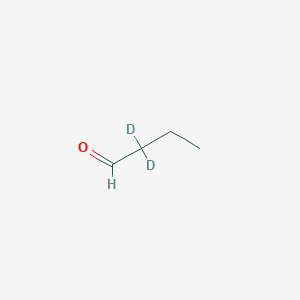

N-Butyraldehyde-2,2-D2

Description

Significance of Deuterium (B1214612) Labeling in Chemical Science

The utility of deuterium labeling is multifaceted, offering a non-radioactive and stable method to trace the fate of molecules and elucidate the intricacies of chemical transformations. wikipedia.org

Role in Elucidating Reaction Mechanisms and Pathways

Deuterium-labeled compounds are instrumental in deciphering the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. clearsynth.comyoutube.com By strategically placing deuterium atoms at specific positions within a molecule, chemists can track how bonds are formed and broken. wikipedia.org For example, the use of deuterium labeling can help distinguish between different potential pathways, such as electron transfer, proton transfer, and hydrogen atom transfer. researchgate.net This is achieved by analyzing the position of the deuterium isotopes in the reaction products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The presence or absence of deuterium at a particular location provides direct evidence for the involvement of that position in the reaction, thereby clarifying the underlying mechanism. nih.gov

Utility in Metabolic and Environmental Tracing Studies

In biochemistry and environmental science, deuterium labeling is a powerful technique for tracing the path of substances through biological systems and ecosystems. wikipedia.org Deuterated compounds act as tracers that can be followed as they are metabolized by organisms or transported through the environment. clearsynth.comcreative-proteomics.com For instance, feeding an organism a deuterated precursor allows researchers to follow its incorporation into various metabolites, providing a detailed map of metabolic pathways. creative-proteomics.comfiveable.me This approach, often referred to as stable isotope tracing, has been crucial in understanding everything from the metabolism of drugs to the flow of nutrients in ecosystems. clearsynth.comnih.gov Similarly, in environmental studies, deuterated compounds can be used to track the fate and degradation of pollutants.

Impact on Kinetic Isotope Effects for Mechanistic Insights

The replacement of a hydrogen atom with a deuterium atom can significantly affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in mass between hydrogen and deuterium, which leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. musechem.com Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate. wikipedia.org

The magnitude of the KIE can provide profound insights into the transition state of a reaction—the highest energy point on the reaction pathway. nih.gov A large KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.net Conversely, a small or absent KIE indicates that the C-H bond is not broken in this critical step. researchgate.net Secondary kinetic isotope effects, where the deuterium is not directly involved in bond breaking but is located near the reaction center, can also provide valuable information about the reaction mechanism. wikipedia.org

N-Butyraldehyde-2,2-D2 as a Key Deuterated Building Block in Research

This compound, with the chemical formula CH₃CH₂CD₂CHO, is a valuable isotopically labeled compound for research. lookchem.comcdnisotopes.com Its utility stems from the specific placement of two deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-carbon).

Strategic Importance of α-Deuteration

The α-hydrogens of aldehydes are particularly reactive due to their proximity to the electron-withdrawing carbonyl group. They are readily removed under basic or acidic conditions, forming an enolate or enol intermediate, respectively. This reactivity is central to many important organic reactions, such as aldol (B89426) condensations and α-halogenation.

Deuterating the α-position, as in this compound, allows researchers to probe the mechanisms of these reactions with great precision. rsc.org For example, studying the KIE for a reaction involving this compound can definitively determine whether the removal of an α-hydrogen is the rate-limiting step. nih.gov This specific labeling is also crucial for preventing unwanted side reactions or for directing a reaction towards a particular product. ntu.edu.sg

Comparative Analysis with Other Deuteration Patterns of Butyraldehyde (B50154) Analogs

The specific placement of deuterium atoms in butyraldehyde analogs allows for targeted investigations. A comparison with other deuterated forms of butyraldehyde highlights the unique utility of this compound.

| Compound Name | Molecular Formula | Deuteration Position | Primary Research Applications |

| This compound | CH₃CH₂CD₂CHO | α-position | Studying kinetic isotope effects in enolate formation and aldol reactions. nih.gov |

| N-Butyraldehyde-1-D1 (or -d1) | CH₃CH₂CH₂CDO | Formyl position | Investigating mechanisms of hydride transfer and oxidation/reduction reactions at the carbonyl group. nih.gov |

| N-Butyraldehyde-d8 | CD₃CD₂CD₂CDO | Fully deuterated | Used as an internal standard in mass spectrometry and NMR for quantification of the non-deuterated analog. |

This comparative analysis demonstrates how different deuteration patterns provide distinct tools for chemists. While the fully deuterated N-Butyraldehyde-d8 is ideal for analytical purposes, and the 1-D1 analog is suited for studying reactions directly at the carbonyl, this compound is specifically designed to probe the critical reactivity of the α-position. This makes it an indispensable reagent for elucidating the mechanisms of a wide range of important organic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C4H8O |

|---|---|

Molecular Weight |

74.12 g/mol |

IUPAC Name |

2,2-dideuteriobutanal |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3D2 |

InChI Key |

ZTQSAGDEMFDKMZ-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C=O |

Canonical SMILES |

CCCC=O |

Origin of Product |

United States |

Mechanistic Investigations and Kinetic Isotope Effects of Reactions Involving N Butyraldehyde 2,2 D2

Theoretical Foundations of Kinetic Isotope Effects (KIE)

The theoretical underpinnings of KIEs are rooted in the principles of physical organic chemistry and quantum mechanics. Isotopes of an element have the same number of protons but a different number of neutrons, leading to a difference in mass. libretexts.org This mass difference, though electronically negligible, significantly influences the vibrational frequencies of chemical bonds. wikipedia.orgprinceton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.educsbsju.edu The magnitude of the primary KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., kH/kD.

When a C-H bond is replaced by a C-D bond, the greater mass of deuterium (B1214612) results in a lower vibrational frequency for the C-D bond compared to the C-H bond. wikipedia.org This, in turn, leads to a lower zero-point energy (ZPE) for the C-D bond. libretexts.orglibretexts.org As a consequence, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound. libretexts.org For reactions involving the cleavage of a carbon-hydrogen bond in the rate-determining step, the primary KIE (kH/kD) is typically greater than 1, often in the range of 2 to 8. csbsju.edulibretexts.org A kH/kD value significantly greater than 2 is often indicative that C-H bond cleavage is part of the rate-determining step. epfl.ch

Table 1: Typical Primary Kinetic Isotope Effects for C-H Bond Cleavage

| Reaction Type | Typical kH/kD |

|---|---|

| E2 Elimination | 4 - 8 |

| Aromatic Electrophilic Substitution | 1 - 2 |

This table presents typical ranges for primary kinetic isotope effects in common organic reactions where C-H bond cleavage is the rate-determining step.

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, secondary KIEs provide crucial information about changes in the transition state structure.

There are two main types of secondary KIEs:

α-Secondary KIEs: These arise from isotopic substitution at the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change in geometry leads to a weakening of the C-H (or C-D) bending vibrations in the transition state, resulting in a normal secondary KIE (kH/kD > 1), typically around 1.1 to 1.2. wikipedia.org Conversely, a change from sp2 to sp3 hybridization results in an inverse secondary KIE (kH/kD < 1), usually around 0.8 to 0.9. wikipedia.org

β-Secondary KIEs: These are observed when the isotope is substituted at a position adjacent (β) to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) σ-bond overlaps with an adjacent empty or partially filled p-orbital. libretexts.org In the formation of a carbocation, for instance, hyperconjugation helps to stabilize the positive charge. Since C-H bonds are better electron donors for hyperconjugation than C-D bonds, the transition state leading to the carbocation is more stabilized in the non-deuterated compound, resulting in a normal β-secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.3. wikipedia.org

The fundamental origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. wikipedia.orgfiveable.me The ZPE is the lowest possible energy that a chemical bond can possess and is a direct consequence of the Heisenberg uncertainty principle. fiveable.me

The ZPE of a bond is proportional to its vibrational frequency, which in turn is inversely proportional to the square root of the reduced mass of the atoms forming the bond. princeton.edu Therefore, a bond to a heavier isotope (like deuterium) will have a lower vibrational frequency and a lower ZPE than a bond to a lighter isotope (like protium). libretexts.orglibretexts.org

In the context of a reaction, the activation energy is the difference in energy between the reactants and the transition state. Since the C-D bond has a lower ZPE than the C-H bond, the activation energy for a reaction involving C-D bond cleavage will be higher than that for C-H bond cleavage, assuming the ZPE difference is maintained or reduced in the transition state. wikipedia.orgfiveable.me This higher activation energy for the deuterated compound leads to a slower reaction rate. The magnitude of the KIE is directly related to this difference in activation energies, which is ultimately a consequence of the difference in ZPEs. princeton.edufiveable.me

Application of N-Butyraldehyde-2,2-D2 in KIE Studies

This compound, with its deuterium atoms specifically located at the α-position to the carbonyl group, is a valuable probe for investigating a variety of organic reaction mechanisms. The aldehydic proton is susceptible to abstraction, and the α-protons can be involved in enolate formation, making this compound particularly useful for studying reactions such as aldol (B89426) condensations, enamine catalysis, and oxidation reactions.

The strategic placement of deuterium in this compound allows for the differentiation between several possible mechanistic pathways. For instance, in a base-catalyzed aldol condensation, the first step is the deprotonation at the α-carbon to form an enolate. If this deprotonation is the rate-determining step, a significant primary kinetic isotope effect would be expected when comparing the reaction rate of N-Butyraldehyde with its 2,2-dideuterated analog.

Conversely, if the subsequent nucleophilic attack of the enolate onto another aldehyde molecule is the slow step, a smaller, secondary isotope effect might be observed. The magnitude and nature (primary or secondary) of the measured KIE can thus provide strong evidence to support or refute a proposed mechanism. researchgate.netnih.gov

A study on the chitosan-catalyzed self-condensation of n-butyraldehyde utilized in situ FT-IR spectroscopy to identify the formation of an enamine intermediate. researchgate.net While this study focused on the catalyst's role, the use of this compound could further clarify the kinetics of the enamine formation and subsequent steps.

For example, consider the oxidation of N-Butyraldehyde to butyric acid. If the reaction proceeds via a mechanism where the C-H bond at the α-position is cleaved in the rate-determining step (e.g., through an enol or enolate intermediate), a primary KIE would be observed. However, if the initial step is the hydration of the aldehyde followed by oxidation of the hydrate, and this is the slow step, then a much smaller or negligible KIE would be expected for the deuteration at the α-position.

Table 2: Hypothetical KIE Data for Reactions of N-Butyraldehyde

| Reaction | Proposed Rate-Limiting Step | Expected KIE (kH/kD) using this compound |

| Base-Catalyzed Aldol Condensation | α-Deprotonation | > 2 (Primary) |

| Enamine-Catalyzed Aldol Addition | C-C Bond Formation | ~1 (Secondary) or Inverse |

| Oxidation to Carboxylic Acid | Hydride transfer from C1 | ~1 |

| Oxidation via Enolate | α-C-H Bond Cleavage | > 2 (Primary) |

This table illustrates how the expected kinetic isotope effect can help distinguish between different rate-limiting steps for reactions involving N-Butyraldehyde.

In a catalytic asymmetric carbonyl-ene type cyclization, a secondary inverse KIE of 0.77 ± 0.02 was observed using a deuterated aldehyde, indicating that C-C bond formation was at least partially rate-limiting. acs.org Similar experiments with this compound in relevant reactions could provide analogous insights into the transition state structure and the rate-determining step. By carefully designing experiments and interpreting the resulting KIE data, researchers can gain a detailed understanding of the energetic landscape of a reaction, leading to the development of more efficient and selective synthetic methods.

Characterization of Transition State Geometries and Energetics

The substitution of hydrogen with deuterium at the C2 position of n-butyraldehyde creates a useful tool for probing reaction mechanisms through the kinetic isotope effect (KIE). The KIE arises from the difference in zero-point energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. By measuring the reaction rates of this compound against its non-deuterated counterpart, insights into the transition state of the rate-determining step can be gained.

In reactions where the C-D bond at the alpha-carbon is cleaved during the rate-determining step, a significant primary KIE is expected. The magnitude of this effect provides information about the geometry of the transition state. A symmetrical transition state, where the deuteron (B1233211) is halfway between the donor and acceptor atoms, typically exhibits a maximal KIE. Asymmetry in the transition state tends to lower the observed KIE. Therefore, studying reactions such as enolate formation, which precedes transformations like the aldol condensation, allows for the characterization of the transition state's energetic landscape and geometry.

Reactivity of this compound in Specific Transformations

The oxidation of an aldehyde to a carboxylic acid involves the cleavage of the aldehydic C-H bond. When this compound is oxidized, the relevant bond is the C-H bond of the aldehyde group (at C1), not the C-D bonds at the C2 position. Therefore, a primary kinetic isotope effect is not expected for the oxidation of the aldehyde functional group itself.

However, the deuteration at the alpha-position can exert a secondary KIE, although this effect is typically small. The primary application of studying oxidation reactions relates to the synthesis of the deuterated aldehyde itself, often from the corresponding deuterated alcohol, n-butanol-2,2-d2. The selective oxidation of n-butanol to n-butyraldehyde is a key industrial process. nih.govrsc.org In this context, the stability of the C-D bonds at the C2 position is generally high. Subsequent oxidation of the aldehyde to butyric acid is often an undesirable side reaction, which can be inhibited by maintaining a presence of the starting alcohol in the reaction medium. rsc.org

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction. illinois.educhemrevise.org The mechanism, when base-catalyzed, involves the deprotonation of an alpha-carbon to form a nucleophilic enolate, which then attacks the carbonyl carbon of a second aldehyde molecule. quora.comwikipedia.orgmasterorganicchemistry.com

For this compound, the rate-determining step is the initial abstraction of a deuteron from the C2 position by a base. quora.com

CH₃CH₂CD₂CHO + B⁻ ⇌ [CH₃CH₂CD=CHO]⁻ + DB

Because the C-D bond is stronger than a C-H bond, the rate of enolate formation for this compound is significantly slower than for non-deuterated n-butyraldehyde. This results in a large primary kinetic isotope effect (kH/kD > 1), providing strong evidence for the C-H bond cleavage being the rate-limiting step in the reaction. researchgate.net The self-condensation of n-butyraldehyde ultimately yields 2-ethyl-2-hexenal (B1232207) after a dehydration step. researchgate.netgoogle.com The slower reaction rate of the deuterated analog is a direct consequence of the isotopic labeling at the reactive alpha-position.

Hydrogenation and Dehydrogenation Studies

The catalytic hydrogenation of aldehydes to alcohols is a fundamental industrial process. Mechanistic studies often employ deuterium to trace the path of hydrogen atoms. In the context of n-butyraldehyde, isotopic investigations have been crucial for understanding the surface chemistry involved.

Detailed Research Findings:

A key mechanistic question in the hydrogenation of aldehydes is whether the reaction proceeds via direct addition of hydrogen to the carbonyl group or involves an intermediate enol form. An investigation into the hydrogenation of n-butyraldehyde was conducted using deuterium gas (D₂) over a nickel-promoted copper-zinc-aluminum-calcium catalyst. dicp.ac.cn The analysis of the resulting butanol products by mass spectrometry and proton NMR spectroscopy revealed that deuterium was added directly across the C=O bond. dicp.ac.cn This finding indicates that the reaction proceeds through the dissociative adsorption of deuterium and the aldehyde, followed by the direct addition of adsorbed deuterium atoms to the carbonyl carbon and oxygen, rather than through a pathway involving tautomerization to an enol intermediate. dicp.ac.cn

While this study used deuterium gas with unlabeled butyraldehyde (B50154), a complementary experiment using this compound with normal hydrogen (H₂) would provide further mechanistic insight. If a dehydrogenation-hydrogenation equilibrium involving the α-carbon were part of the mechanism, one would expect to see H-D exchange at the C2 position. The absence of such exchange would corroborate the direct carbonyl addition pathway.

In the reverse reaction, dehydrogenation, the use of this compound would be instrumental in determining the rate-limiting step. If the cleavage of the C-D bond at the alpha-position is involved in the rate-determining step, as would be expected in a mechanism proceeding through an enol or enolate intermediate, a significant primary kinetic isotope effect (kH/kD > 1) would be observed. The mechanism of butanol dehydrogenation to butyraldehyde over zinc oxide catalysts is believed to involve the formation of a zinc alkoxide, which then degrades to the aldehyde and a zinc hydride. nih.gov A study of this reaction using 2-deuterated butanol would provide direct evidence for the C-H bond cleavage step.

| Isotopic Method | Key Finding | Mechanistic Implication | Reference |

|---|---|---|---|

| Hydrogenation of n-butyraldehyde with Deuterium (D₂) gas | Deuterium adds directly to the C=O bond. | The reaction does not proceed via an enol intermediate pathway. | dicp.ac.cn |

| Hypothetical Dehydrogenation of this compound | Expected primary kinetic isotope effect (kH/kD > 1). | Would indicate that α-C-H bond cleavage is part of the rate-determining step. |

Kinetic Studies with Reactive Intermediates (e.g., Criegee Intermediates)

Criegee intermediates, formed from the ozonolysis of alkenes, are important oxidants in the atmosphere. Their reactions with other atmospheric trace gases, including aldehydes, can influence the formation of secondary organic aerosols. Kinetic studies of these reactions are essential for accurate atmospheric modeling.

Detailed Research Findings:

The gas-phase kinetics of the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), with n-butyraldehyde have been investigated. The reaction is understood to proceed via a 1,3-dipolar cycloaddition mechanism, leading to the formation of a secondary ozonide. Kinetic measurements have determined the temperature- and pressure-dependent rate coefficients for this reaction.

In one study, the rate constant for the reaction of CH₂OO with n-butyraldehyde was measured at various temperatures. The reaction was found to have a negative temperature dependence, which is characteristic of cycloaddition reactions that proceed through a pre-reactive complex.

| Temperature (K) | Rate Constant (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 283 | 2.97 ± 0.53 | |

| 298 | 2.70 ± 0.49 | |

| 308 | 2.52 ± 0.45 |

The use of this compound in this reaction would serve to probe the structure of the transition state. Since the 1,3-dipolar cycloaddition mechanism does not involve the breaking of the C-H bonds at the C2 position in the rate-determining step, a primary kinetic isotope effect is not expected. However, a small secondary kinetic isotope effect (SKIE) might be observed. A SKIE arises from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state, even when that bond is not broken.

The hybridization of the α-carbon (C2) in n-butyraldehyde is sp³. As the cycloaddition reaction proceeds, the geometry around this carbon in the transition state may be slightly altered. This change in the steric or electronic environment could lead to a small SKIE (kH/kD ≠ 1). An inverse SKIE (kH/kD < 1) is often observed when the hybridization of a carbon atom changes from sp² to sp³, while a normal SKIE (kH/kD > 1) can occur for an sp³ to sp² change. In this case, as the C2 carbon is not directly involved in rehybridization, any observed SKIE would likely be small and reflect subtle changes in hyperconjugation or steric hindrance in the transition state.

| Reaction Mechanism | Expected KIE Type | Rationale | Mechanistic Significance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Secondary (SKIE) | The C-D bonds at the C2 position are not broken in the rate-determining step. | The magnitude and direction (normal or inverse) of the SKIE would provide information about changes in the transition state structure relative to the reactants. |

Advanced Spectroscopic and Analytical Characterization of N Butyraldehyde 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of N-Butyraldehyde-2,2-D2, offering definitive information on the location and extent of deuterium incorporation.

Deuterium NMR (²H NMR) for Isotopic Purity and Regioselectivity Assessment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of deuteration. wikipedia.org For a compound to be analyzed by ²H NMR, it must typically be isotopically enriched, as the natural abundance of deuterium is only about 0.016%. wikipedia.org In the ²H NMR spectrum of this compound, a signal corresponding to the chemical environment of the C2 position confirms that deuteration has occurred specifically at this site (regioselectivity).

The integration of the peak in the ²H NMR spectrum, when compared against a known standard, allows for the quantification of deuterium enrichment, thereby assessing the isotopic purity of the sample. sigmaaldrich.com While ²H NMR has a chemical shift range similar to proton NMR, its resolution is generally poorer due to the quadrupole moment of the spin-1 deuterium nucleus. wikipedia.org However, it serves as an excellent qualitative and quantitative tool for verifying the success of the deuteration process. wikipedia.orgsigmaaldrich.com

Advantages of ²H NMR for Analyzing this compound

| Feature | Benefit |

|---|---|

| Direct Detection | Provides unambiguous confirmation of deuterium incorporation. wikipedia.org |

| Quantitative Integration | Allows for the determination of isotopic enrichment and purity under proper experimental conditions. sigmaaldrich.com |

| Clean Spectrum | Proton signals are not detected, resulting in a simplified spectrum focused solely on the deuterated positions. sigmaaldrich.com |

Proton NMR (¹H NMR) for Residual Protium (B1232500) Analysis

Proton (¹H) NMR spectroscopy is used complementarily to ²H NMR to assess the completeness of the deuteration reaction. In a standard ¹H NMR spectrum of non-deuterated n-butyraldehyde, the protons at the C2 position (the α-protons) appear as a distinct multiplet. docbrown.info The successful synthesis of this compound results in the significant reduction or complete disappearance of this specific signal in the ¹H NMR spectrum. wikipedia.org

Any remaining intensity in the region corresponding to the α-protons indicates the presence of residual, non-deuterated n-butyraldehyde. By integrating this residual signal and comparing it to the integrals of other protons in the molecule (e.g., the C3 methylene (B1212753) or C4 methyl protons), the percentage of residual protium can be accurately calculated, providing a measure of isotopic purity.

Table Comparing ¹H NMR Signals of n-Butyraldehyde and this compound

| Position | Protons | n-Butyraldehyde Approx. Chemical Shift (ppm) docbrown.info | Expected Observation in this compound |

|---|---|---|---|

| C1 (Aldehyde) | -CHO | ~9.76 (triplet) | Signal remains, coupling may simplify |

| C2 (α-position) | -CH₂- | ~2.37 (multiplet) | Signal is absent or significantly diminished |

| C3 (β-position) | -CH₂- | ~1.64 (sextet) | Signal remains |

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and quantifying its isotopic enrichment. The non-deuterated n-butyraldehyde has a molecular weight of approximately 72.11 g/mol . nist.govnist.gov The substitution of two hydrogen atoms (atomic mass ~1.008 amu) with two deuterium atoms (atomic mass ~2.014 amu) increases the molecular weight by approximately 2.012 amu.

Therefore, the molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of approximately 74, which is clearly distinguishable from the m/z 72 peak of its non-deuterated counterpart. docbrown.info

Applications as an Internal Standard for Quantitative Analysis

This compound is an ideal internal standard for the quantitative analysis of n-butyraldehyde in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). An internal standard is essential for correcting variations during sample preparation, injection, and ionization. nih.gov

Because this compound is chemically almost identical to n-butyraldehyde, it co-elutes during chromatography and exhibits similar ionization efficiency. However, it is easily differentiated by the mass spectrometer due to its higher mass. By adding a known amount of this compound to a sample, the quantity of endogenous n-butyraldehyde can be precisely determined by comparing the peak areas of the analyte (m/z 72) and the internal standard (m/z 74). When using doubly deuterated standards, care must be taken to account for potential interference from naturally occurring isotopes (e.g., ¹³C) of the analyte, which could contribute to the signal in the internal standard's mass channel. nih.gov

Mass Spectrometry Data for n-Butyraldehyde and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight (approx.) | Key Mass-to-Charge Ratio (m/z) for [M]⁺ |

|---|---|---|---|

| n-Butyraldehyde | C₄H₈O | 72.11 | 72 |

Detection and Identification of Deuterated Species in Complex Mixtures

Mass spectrometry is highly effective for detecting and identifying deuterated compounds within complex mixtures. In metabolic studies or environmental analyses, this compound can be used as a tracer. After introduction into a system, samples can be analyzed by MS to track the fate of the deuterated molecule. The distinct mass shift allows for the unambiguous identification of the parent compound and any of its metabolic products that retain the deuterium label, even in the presence of a large background of endogenous, non-deuterated molecules.

Vibrational Spectroscopy (Infrared and Raman) for C-D Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct evidence for the presence of carbon-deuterium (C-D) bonds. The vibrational frequency of a chemical bond is dependent on the bond strength and the masses of the atoms involved. Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower vibrational frequency than the corresponding C-H bond.

In the IR spectrum of n-butyraldehyde, the C-H stretching vibrations of the α-methylene group appear in the region of 2870-2960 cm⁻¹. For this compound, these C-H stretching peaks would be absent and replaced by C-D stretching vibrations at a significantly lower frequency, typically around 2100-2200 cm⁻¹. This noticeable shift provides a clear spectral signature confirming the successful deuteration at the C2 position.

Comparison of Key Vibrational Frequencies

| Bond Type | Typical Wavenumber Range (cm⁻¹) | Expected in n-Butyraldehyde | Expected in this compound |

|---|---|---|---|

| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Yes (at C2, C3) | Yes (at C3 only) |

| C-D Stretch (sp³ CD₂) | 2100 - 2250 | No | Yes (at C2) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purity assessment of this compound. These techniques are adept at separating the deuterated compound from its protiated analog and other potential impurities.

Gas chromatography is a primary technique for analyzing volatile compounds like this compound. The separation of deuterated compounds from their non-deuterated counterparts is crucial for assessing isotopic purity and is achievable with various GC stationary phases. nih.gov The choice of the stationary phase is critical, as interactions between the analyte and the column influence retention times. Nonpolar stationary phases often exhibit an "inverse isotope effect," where the heavier deuterated compound elutes earlier than its lighter, protiated counterpart. nih.gov Conversely, polar stationary phases tend to show a "normal isotope effect," with the deuterated compound eluting later. nih.gov

The specific location of the deuterium atoms within the molecule also affects the retention time. For instance, deuterium substitution on aliphatic groups can lead to a more pronounced inverse isotope effect compared to substitution on aromatic rings. nih.gov For the analysis of n-butyraldehyde, specific GC configurations have been detailed, which can be adapted for its deuterated analog. researchgate.net A flame ionization detector (FID) is commonly used for detection.

Table 1: Example Gas Chromatography (GC) Parameters for n-Butyraldehyde Analysis

| Parameter | Value |

|---|---|

| Column | HP-INNOWAX (Crosslinked PEG) |

| Column Dimensions | 30 m x 250 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Initial 50 °C for 2.5 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

This table presents typical conditions for the analysis of the non-deuterated analog, n-butanol, being converted to n-butyraldehyde, which are foundational for developing a method for this compound. researchgate.net

When coupled with Mass Spectrometry (GC-MS), this technique not only separates compounds but also provides mass information that can confirm the identity and isotopic enrichment of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aldehydes, although a derivatization step is typically required. nih.gov Aldehydes like this compound lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. nih.gov To overcome this, they are reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, UV-active hydrazone derivative. nih.govepa.gov This process is a well-established method for quantifying carbonyl compounds in various matrices. epa.gov

The resulting DNPH-hydrazones can be effectively separated using reversed-phase HPLC and detected at a specific wavelength, typically around 360 nm. shimadzu.comlawdata.com.tw The separation of structural isomers, such as the derivatives of n-butyraldehyde and iso-butyraldehyde, has been successfully demonstrated using columns with pentafluorophenylpropyl (PFPP) groups. shimadzu.com

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for DNPH-Derivatized Aldehydes

| Parameter | Value |

|---|---|

| Column | Shim-pack Scepter PFPP-120 (150 mmL x 4.6 mm I.D., 3 µm) |

| Mobile Phase | A: Water; B: Methanol/Acetonitrile (8/2, v/v) |

| Gradient Program | 20% B to 55% B (0-5 min), to 60% B (5-25 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 360 nm |

This table outlines conditions used for the simultaneous analysis of six DNPH-derivatized aldehydes, including n-butyraldehyde, demonstrating a robust method applicable to its deuterated analog. shimadzu.com

Specialized Analytical Methodologies for Deuterated Organic Compounds

Beyond standard chromatographic techniques, specialized methods are employed to confirm the isotopic labeling and structural integrity of deuterated compounds like this compound. These methods are crucial for verifying the position and extent of deuterium incorporation.

Mass Spectrometry (MS): This is one of the most definitive methods for analyzing deuterated compounds. scielo.org.mxpharmaffiliates.com The mass spectrometer detects the mass-to-charge ratio of ions, allowing for a clear distinction between the deuterated molecule and its non-deuterated counterpart due to the mass difference between deuterium (approx. 2.014 amu) and protium (approx. 1.008 amu). For this compound, the molecular ion peak will appear at a higher m/z value compared to unlabeled n-butyraldehyde. When coupled with techniques like GC, GC-MS can provide both separation and mass confirmation. researchgate.net

Infrared (IR) Spectrophotometry: This technique is valuable for identifying the presence of carbon-deuterium (C-D) bonds. pharmaffiliates.comosti.gov The vibrational frequency of a C-D bond is significantly different from that of a carbon-hydrogen (C-H) bond. The stretching vibration for a C-D bond appears at a lower wavenumber (typically around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹). This distinct signal provides direct evidence of successful deuteration. Modifications to existing methods allow for the precise determination of deuterium content in organic compounds by oxidizing the compound and analyzing the resulting water by IR spectrophotometry. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While hydrogen-1 NMR (¹H NMR) is used to observe protons, deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. pharmaffiliates.com The absence of a signal in the ¹H NMR spectrum at the position where protons would normally appear (in this case, the C2 position) and the presence of a corresponding signal in the ²H NMR spectrum confirms the site-specific incorporation of deuterium.

Applications of N Butyraldehyde 2,2 D2 in Organic Synthesis and Mechanistic Elucidation

Isotopic Tracing in Complex Organic Reaction Pathways

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific molecular positions, researchers can track the movement of these atoms and gain insights into bond-forming and bond-breaking steps. The use of N-Butyraldehyde-2,2-D2 is particularly advantageous for studying reactions where the α-protons are involved, such as enolate formation, aldol (B89426) condensations, and oxidation reactions.

In a base-catalyzed aldol condensation, for instance, the first step involves the abstraction of a proton from the α-carbon to form an enolate. When this compound is used, a deuterium atom is abstracted. By analyzing the deuterium distribution in the products and any recovered starting materials, the reversibility of the enolate formation and the subsequent steps of the reaction can be meticulously studied.

Similarly, in oxidation reactions of aldehydes to carboxylic acids, the mechanism often involves the cleavage of the formyl C-H bond. However, reactions involving the α-position can also occur. Using this compound allows for the investigation of kinetic isotope effects (KIE) related to the α-C-D bonds, helping to determine if this position is involved in the rate-determining step of any competing side reactions.

Precursor for the Synthesis of Other Deuterated Organic Compounds

This compound is a versatile building block for the synthesis of a variety of other deuterated organic molecules. The aldehyde functionality is readily transformed into numerous other functional groups, carrying the deuterium label from the precursor to the final product.

The reduction of this compound provides a straightforward route to Butan-2,2-d2-1-ol. This transformation can be achieved using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting deuterated alcohol can then be used in further synthetic applications.

Oxidation of this compound yields butanoic-2,2-d2 acid. This deuterated carboxylic acid is a precursor to various derivatives, including esters and amides, and can be incorporated into larger molecules, such as fatty acids, for use in metabolic studies.

| Precursor | Reaction | Product |

| This compound | Reduction (e.g., with NaBH4) | Butan-2,2-d2-1-ol |

| This compound | Oxidation (e.g., with KMnO4) | Butanoic-2,2-d2 acid |

Deuterated amines can be synthesized from this compound through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction to the corresponding deuterated alkyl amine.

Furthermore, reactions such as the Wittig or Horner-Wadsworth-Emmons reaction with this compound can be employed to synthesize deuterated unsaturated esters. These reactions allow for the formation of a carbon-carbon double bond, extending the carbon chain while retaining the deuterium label at the allylic position, which can be useful for studying enzymatic processing of unsaturated fatty acid analogues.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. nih.gov The use of deuterated aldehydes, such as this compound, in MCRs provides an efficient pathway to complex deuterated molecules. nih.govnih.gov This approach is valuable in drug discovery for producing deuterated analogues of biologically active compounds to study their metabolic stability. nih.govazregents.edu

Several key MCRs can utilize deuterated aldehydes:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound would result in a deuterated α-acylamino carboxamide.

Passerini Reaction: A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Strecker Reaction: This reaction combines an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids.

Biginelli Reaction: A reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones, a class of compounds with pharmaceutical importance. researchgate.net

The incorporation of this compound into these reactions allows for the precise placement of a deuterium label within a complex molecular scaffold in a single, efficient step. researchgate.net

| Multicomponent Reaction | Reactants | General Product Structure (with Deuterium) |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Deuterated α-Acylamino Carboxamide |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | Deuterated α-Acyloxy Carboxamide |

| Strecker Reaction | This compound, Amine, Cyanide | Deuterated α-Aminonitrile |

| Biginelli Reaction | This compound, β-Ketoester, Urea | Deuterated Dihydropyrimidinone |

Environmental and Atmospheric Chemistry Research

The study of volatile organic compounds (VOCs) in the atmosphere is crucial for understanding air quality and climate. N-butyraldehyde is a VOC emitted from both biogenic and anthropogenic sources. epa.gov Its deuterated isotopologue, this compound, can be a valuable tracer in environmental studies.

The atmospheric lifetime of VOCs like n-butyraldehyde is largely determined by their reaction rates with atmospheric oxidants such as the hydroxyl radical (•OH). epa.govnih.gov By releasing a known quantity of this compound into a controlled atmospheric chamber or even into the environment in carefully managed studies, and subsequently monitoring its concentration and the isotopic composition of its degradation products, scientists can gain a more precise understanding of its atmospheric degradation pathways and rates.

The kinetic isotope effect (KIE) associated with the reaction of •OH with the deuterated versus the non-deuterated compound can provide detailed information about the reaction mechanism. For instance, a significant KIE would indicate that the cleavage of a C-H (or C-D) bond at the 2-position is involved in the rate-determining step of the degradation process. This information is vital for refining atmospheric chemistry models that predict air quality and the formation of secondary pollutants like ozone. pjoes.com

Contributions to Material Science and Polymer Chemistry

This compound, a deuterated isotopologue of butyraldehyde (B50154), serves as a valuable building block and tool in material science and polymer chemistry. Its primary contribution stems from the substitution of two protons with deuterium atoms at the alpha-position to the carbonyl group. This isotopic labeling enables advanced analytical techniques and allows for the fine-tuning of material properties.

Neutron Scattering Studies of Deuterated Polymeric Structures

Neutron scattering is a powerful technique for investigating the structure and dynamics of polymeric materials over a wide range of length and time scales. sci-hub.se The utility of this method is significantly enhanced through selective deuteration, a process where specific hydrogen atoms in a polymer are replaced with deuterium. europa.eu this compound can serve as a deuterated monomer or precursor for synthesizing polymers with selectively labeled segments.

The fundamental principle behind this application is "contrast variation." europa.eu Neutrons scatter differently from hydrogen (protium, ¹H) and deuterium (²H or D) nuclei. Hydrogen has a negative coherent scattering length, while deuterium has a large positive one. nih.govnih.gov This significant difference allows researchers to "highlight" or "mask" specific components within a complex polymer system, such as a single polymer chain in a melt or one block within a copolymer. sci-hub.senih.gov By synthesizing polymers from deuterated monomers like this compound, scientists can create the necessary scattering contrast to probe otherwise invisible structures and dynamics. europa.euazimuth-corp.com

For instance, in a blend of two polymers, one can be fully deuterated while the other remains protonated. This isotopic labeling renders the components distinguishable to neutrons, enabling detailed analysis of their mixing behavior, phase separation, and interfacial structures. researchgate.net The synthesis of such materials requires deuterated monomers, and this compound is a precursor for polymers where deuteration at the alpha-position of a butyl-containing unit is desired. These studies are crucial for understanding polymer morphology and designing new materials with controlled properties. azimuth-corp.comrsc.org

| Isotope | Symbol | Coherent Scattering Length (b) [fm] |

|---|---|---|

| Protium (B1232500) (Hydrogen) | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

| Carbon | ¹²C | 6.65 |

| Oxygen | ¹⁶O | 5.80 |

Design and Tuning of Optoelectronic Organic Materials

In the field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells, the precise control of material properties is paramount. mdpi.comnih.gov Isotopic substitution, specifically deuteration, offers a subtle yet effective method for tuning the physical and optoelectronic characteristics of conjugated organic materials. nih.gov The change in atomic mass upon replacing hydrogen with deuterium can alter vibrational frequencies (C-D vs. C-H bonds), which in turn can influence non-radiative decay pathways in excited states and affect properties like molecular volume and polarity. nih.gov

This compound can be utilized as a deuterated building block in the synthesis of more complex organic semiconductors. Research on donor-acceptor conjugated polymers has shown that deuteration can lead to measurable changes in physical properties. For example, deuteration has been observed to increase the melting and crystallization temperatures of certain diketopyrrolopyrrole (DPP) based polymers. nih.gov While these specific changes did not significantly impact charge mobility in the studied DPP polymers, they highlight the principle that deuteration can be used to fine-tune intermolecular interactions and crystal ordering. nih.gov This control over solid-state packing is critical for optimizing charge transport and device performance in organic electronics. researchgate.netresearchgate.net Therefore, incorporating a deuterated fragment like that from this compound into an organic semiconductor is a strategic approach to modulate its properties for advanced optoelectronic applications.

| Property | Effect Observed in a Study on DPP Polymers nih.gov | Potential Implication for Optoelectronics |

|---|---|---|

| Melting Temperature (Tm) | Increased | Enhanced thermal stability of devices |

| Crystallization Temperature (Tc) | Increased | Alteration of thin-film morphology during processing |

| Molecular Packing | No significant change observed | Demonstrates that property tuning can be selective |

| Charge Mobility | No significant change observed | Indicates that electronic function can be preserved while tuning other properties |

Role as a Template in Hierarchical Porous Silica (B1680970) Nanosphere Synthesis

Hierarchical porous materials, which contain pores of multiple size scales, are of great interest for applications in catalysis, adsorption, and drug delivery. rsc.org this compound, like its non-deuterated counterpart, can function as a template in the synthesis of such materials. Specifically, butyraldehyde is used in an aldehyde-modified Stöber method to create flower-like hierarchical porous silica nanospheres. rsc.org

In this synthesis, butyraldehyde acts as a co-solvent and a pore-directing agent (template) in a system containing tetraethyl orthosilicate (B98303) (TEOS), cetyltrimethylammonium bromide (CTAB), and ammonia. rsc.org The butyraldehyde undergoes polymerization under the reaction conditions, forming oligomers or polymers. These organic polymer structures act as templates around which the silica network forms. Subsequent removal of the organic template by calcination leaves behind a hierarchical pore structure, characterized by large cone-like cavities with smaller mesopores in the cavity walls. rsc.org

Crucially, the pore structure can be precisely controlled by tuning the polymerization of the butyraldehyde. By varying the synthesis temperature, researchers can regulate the size of the resulting pores. For instance, increasing the temperature from 27 °C to 100 °C was shown to fine-tune the depth and opening diameter of the cone-like cavities from 40 nm down to 2 nm. rsc.org The use of this compound in this process would serve the same templating role, while also allowing for advanced mechanistic studies using techniques sensitive to isotopic labeling to probe the state and location of the template within the silica matrix during its formation.

| Synthesis Temperature (°C) | Effect on Butyraldehyde Polymerization | Resulting Pore Structure Feature | Approximate Pore Size Range (nm) |

|---|---|---|---|

| 27 | Less controlled polymerization | Larger cone-like cavities | ~40 |

| 100 | More controlled polymerization | Smaller, more ordered cone-like cavities | ~2 |

Future Research Directions for Deuterated Aldehydes

The strategic incorporation of deuterium (B1214612) into organic molecules, particularly aldehydes, continues to be a pivotal area of research with profound implications for pharmaceuticals, mechanistic chemistry, and materials science. researchgate.net The unique properties conferred by the carbon-deuterium bond, most notably the kinetic isotope effect, drive the demand for more sophisticated, efficient, and sustainable methods of deuteration. beilstein-archives.orgbeilstein-journals.org As a representative aliphatic aldehyde, N-Butyraldehyde-2,2-D2 serves as a valuable model for exploring future advancements in the synthesis and application of deuterated compounds. This article focuses on the key forward-looking research directions poised to shape the landscape of deuterated aldehyde chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic and characterization methodologies for N-Butyraldehyde-2,2-D2 in isotopic labeling studies?

- Answer : Synthesis typically involves selective deuteration at the α-carbon (C-2) using deuterated reagents (e.g., D₂O or deuterated reducing agents). Characterization requires GC-MS to confirm isotopic purity (98 atom% D) and NMR to verify deuteration positions (e.g., absence of proton signals at C-2). Stability studies under benchtop and storage conditions (e.g., freeze-thaw cycles) are critical to ensure structural integrity .

Q. How is this compound utilized as an internal standard in quantitative analysis of aldehydes?

- Answer : Its deuterated structure minimizes matrix interference in GC-MS workflows. For example, deuterated analogs like glyceryl tri(hexadecanoate-2,2-d2) are used to normalize recoveries (82–99%) and assess matrix effects in lipidomics. Calibration curves for this compound should include dual internal standards (e.g., tridecanoic-2,2-d2 acid) to account for fraction-specific variability .

Q. What are the stability considerations for deuterated aldehydes like this compound during sample preparation?

- Answer : Stability tests under benchtop (23°C for 24 hours) and freeze-thaw cycles (3 cycles) are essential. For deuterated fatty acids, recoveries ≥86% are achievable with proper storage (−20°C). Pre- and post-preparative stability must be validated using spiked matrix QCs .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organic synthesis?

- Answer : Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies. For example, deuteration at C-2 may slow nucleophilic addition reactions. Kinetic isotope effects (KIEs) should be quantified via parallel experiments with protonated analogs, using LC-MS or NMR to track reaction progress .

Q. What experimental design strategies mitigate data contradictions in deuterated aldehyde quantification?

- Answer : Contradictions often arise from incomplete deuteration or matrix interference. Solutions include:

- Dual internal standards : Use tridecanoic-2,2-d2 acid for free aldehydes and glyceryl tri(hexadecanoate-2,2-d2) for lipid-bound forms to normalize recoveries .

- Weighted calibration curves : Apply 1/x weighting to address heteroscedasticity in low-concentration ranges .

- Blinded QC replicates : Analyze QCs interspersed with samples to detect batch effects .

Q. How can researchers optimize derivatization protocols for this compound in trace-level detection?

- Answer : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity for GC-MS. Key parameters:

- Reagent purity : Use DNPH standard stock solutions (0.350 mg/mL in ethyl acetate) to avoid side reactions .

- Reaction time : Optimize via time-course studies (e.g., 30–60 minutes at 60°C) to maximize hydrazone yield.

- Post-derivatization cleanup : Solid-phase extraction (C18 columns) reduces co-eluting contaminants .

Methodological Tables

Table 1 : Stability of Deuterated Analogs in Algae Matrix (Adapted from )

| Condition | Recovery (%) (Pentadecanoic-2,2-d2 acid) | Recovery (%) (Glyceryl Trihexadecanoate-2,2-d2) |

|---|---|---|

| Benchtop (24 h) | 86–99 | 84–95 |

| Freeze-Thaw (3 cycles) | 90 | 88–90 |

| Autosampler (24 h) | 92–97 | 89–93 |

Table 2 : Calibration Parameters for Deuterated Standards (Adapted from )

| Parameter | Free Fatty Acids (Tridecanoic-2,2-d2) | Glycerolipids (Glyceryl Trihexadecanoate-2,2-d2) |

|---|---|---|

| Linear Range (μM) | 0.5–500 | 0.6–160 |

| Weighting | 1/x | 1/x |

| LLOQ (μM) | 0.5 | 0.6 |

| Intra-Assay CV (%) | ≤15 | ≤12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.